molecular formula C18H23NO2S2 B3059865 (Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one CAS No. 137506-94-6

(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one

Cat. No. B3059865
CAS RN: 137506-94-6
M. Wt: 349.5 g/mol
InChI Key: WBDPSYDYYOULLK-LCYFTJDESA-N
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Description

(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one, also known as DTT, is a synthetic antioxidant compound that has been extensively studied for its potential applications in various fields of research. This compound has been shown to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for use in the prevention and treatment of a variety of diseases.

Mechanism of Action

(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one exerts its antioxidant and anti-inflammatory effects through a variety of mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess significant antioxidant and anti-inflammatory properties, which make it a promising candidate for use in the prevention and treatment of a variety of diseases. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types, including cancer cells, endothelial cells, and immune cells.

Advantages and Limitations for Lab Experiments

(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on (Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one, including the development of new synthetic methods, the investigation of its potential applications in the prevention and treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in various disease models.

Scientific Research Applications

(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one has been extensively studied for its potential applications in various fields of research, including medicine, biology, and chemistry. Its antioxidant and anti-inflammatory properties make it a promising candidate for use in the prevention and treatment of a variety of diseases, including cancer, diabetes, and cardiovascular disease.

properties

IUPAC Name

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S2/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-9,20H,1-6H3,(H,19,21,22)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDPSYDYYOULLK-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137506-94-6
Record name 4-Thiazolidinone, 5-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-thioxo-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137506946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one
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(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one
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(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one
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Reactant of Route 6
(Z)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-thiazolidin-4-one

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